Home > Products > Screening Compounds P145195 > N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine - 1177323-99-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Catalog Number: EVT-1709544
CAS Number: 1177323-99-7
Molecular Formula: C14H16N4S
Molecular Weight: 272.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a 1,3-benzothiazole moiety linked to a 3,5-dimethylpyrazole unit via an ethylamine bridge. This compound belongs to a class of molecules containing both pyrazole and benzothiazole units, which are known for their diverse biological activities [ [] https://www.semanticscholar.org/paper/27a75fc049347672238a7de99c3bee8ba9f1987c ]. This particular derivative has garnered interest in scientific research primarily due to its potential as a ligand in the synthesis of metal complexes, which can exhibit interesting catalytic and biological properties.

Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]zinc(II)

    Compound Description: Dichlorido[2-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)ethanamine-κN]zinc(II) is a zinc(II) complex containing a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine ligand. The complex was obtained unintentionally due to imine hydrolysis during the synthesis of a Schiff base compound. The zinc atom in the complex exhibits a distorted tetrahedral geometry.

    Relevance: This compound is structurally related to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine due to the presence of the same core structure, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The key difference is the substitution of the benzothiazol-2-amine group in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine with two chlorine atoms in the zinc complex.


[μ-1,3-Bis(3,5-dimethyl-1H-pyrazol-1-yl-κN2)propan-2-olato-κ2O:O]bis[(ethanol-κO)zinc(II)] bis(perchlorate)

    Compound Description: This compound is a dinuclear zinc(II) complex with a centrosymmetric structure. It features two 1,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-olate (bppo) ligands bridging two zinc(II) ions, which are further coordinated by ethanol molecules. Each zinc atom adopts a distorted trigonal-bipyramidal geometry.

    Relevance: Although this compound doesn't directly contain the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine motif, it is still structurally related to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine due to the presence of the 3,5-dimethyl-1H-pyrazol-1-yl groups. The bppo ligand in this complex shares the two pyrazole rings with N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine, demonstrating a close structural similarity.


Bis(2-(3,5-dimethylpyrazol-1-yl)ethyl)amine

    Compound Description: This compound is a flexible ligand with two 3,5-dimethylpyrazol-1-yl groups linked by an ethylene diamine bridge. This compound can be synthesized through the reaction of 3,5-dimethylpyrazole with bis(2-chloroethyl)amine hydrochloride under superbasic conditions (DMSO/KOH).

    Relevance: Bis(2-(3,5-dimethylpyrazol-1-yl)ethyl)amine is structurally very similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine. Both share the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine core structure, with the key difference being the presence of the 1,3-benzothiazol-2-yl group in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine.

Overview

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a compound that integrates a pyrazole moiety with a benzothiazole structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is recognized for its potential applications in drug development and as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacological research.

Source and Classification

This compound can be classified under the categories of heterocyclic compounds and pharmaceutical intermediates. It is derived from the combination of two distinct heterocycles: the pyrazole ring and the benzothiazole ring. The synthesis and study of such compounds are crucial for developing new therapeutic agents with improved efficacy and safety profiles. The compound's CAS Number is 1177323-99-7, which aids in its identification in chemical databases and literature .

Synthesis Analysis

Methods

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can be achieved through various methods, typically involving multi-step reactions that combine precursors containing both pyrazole and benzothiazole functionalities.

  1. Hantzsch Reaction: A common method for synthesizing thiazoles involves the reaction of α-halocarbonyl compounds with thioamides or thiourea, leading to the formation of benzothiazoles.
  2. Pyrazole Synthesis: The pyrazole component can be synthesized using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds or via cyclization reactions involving 1,3-diketones .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, refluxing the reaction mixture in an appropriate solvent (e.g., ethanol or toluene) can facilitate the formation of desired products while minimizing side reactions.

Molecular Structure Analysis

Structure

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has a complex molecular structure characterized by two primary rings: a pyrazole ring and a benzothiazole ring connected by an ethyl linker.

Data

The molecular formula is C12H14N4SC_{12}H_{14}N_{4}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features specific functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles. These include:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The benzothiazole moiety may undergo electrophilic substitution under appropriate conditions.
  3. Condensation Reactions: The compound can also engage in condensation reactions to form more complex structures.

Technical Details

Detailed reaction mechanisms often involve intermediates that are critical for understanding how these transformations occur at the molecular level. For example, nucleophilic attack on electrophiles can lead to significant structural changes.

Mechanism of Action

The mechanism of action for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is primarily linked to its interaction with biological targets such as enzymes or receptors.

Process

Upon administration, the compound may bind to specific enzyme active sites or receptor sites, inhibiting or modulating their activity. This interaction is often facilitated by hydrogen bonding or hydrophobic interactions due to its structural features.

Data

Research indicates that derivatives of benzothiazoles exhibit varied pharmacological activities including anti-inflammatory and antimicrobial effects .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically appears as a crystalline solid with distinct melting points depending on purity.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile varies with solvents; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.

Relevant Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity .

Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has several scientific applications:

  1. Drug Development: As a potential lead compound for designing new pharmaceuticals targeting various diseases.
  2. Biological Research: Investigating its role as an enzyme inhibitor or modulator in biochemical pathways.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex heterocyclic compounds utilized in medicinal chemistry.
Introduction to Benzothiazole-Pyrazole Hybrid Scaffolds in Medicinal Chemistry

Historical Evolution of Benzothiazole Derivatives in Drug Discovery [1] [4] [5]

Benzothiazole, a privileged heterocyclic scaffold containing fused benzene and thiazole rings, has undergone significant evolution in medicinal chemistry since its initial exploration in the mid-20th century. Early benzothiazole derivatives demonstrated a remarkable breadth of pharmacological activities, including antimicrobial and antifungal properties, which spurred systematic structural optimization campaigns. By the 1990s, research had crystallized around the anticancer potential of 2-arylbenzothiazoles, exemplified by compounds such as 2-(4-aminophenyl)benzothiazole, which exhibited nanomolar potency against breast, ovarian, and colon cancer cell lines through selective metabolic activation and interference with cellular proliferation pathways [1]. The scaffold's intrinsic bioactivity is attributed to its:

  • Distinct electronic profile: The electron-rich sulfur atom and imine-type nitrogen enable diverse binding interactions with biological targets.
  • Structural compactness: Planar configuration facilitates DNA intercalation and enzyme active-site penetration.
  • Facile derivatization: Positions C-2 and C-6 serve as synthetic handles for structural diversification.

Table 1: Clinically Exploited Benzothiazole-Based Pharmacophores

Target DiseaseBenzothiazole DerivativeKey Pharmacological ActionReference
CancerFadrazoleAromatase inhibition [8]
TuberculosisEthoxzolamideCarbonic anhydrase inhibition [4]
AngiogenesisBicalutamide analogsVEGFR-2 inhibition [5]

The 2000s witnessed benzothiazoles transition into targeted cancer therapeutics, particularly as kinase inhibitors. Research by Reddy et al. highlighted N-(benzo[d]thiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide hybrids as potent VEGFR-2 inhibitors (e.g., compound VII, IC₅₀ = 97 nM), leveraging the benzothiazole core as a bioisostere for picolinamide in sorafenib-like inhibitors [1] [5]. Concurrently, benzothiazoles demonstrated efficacy against mycobacterial targets, notably enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, circumventing activation issues associated with frontline drug isoniazid [4]. This target versatility cemented benzothiazoles as indispensable scaffolds in rational drug design.

Role of Pyrazole Moieties in Enhancing Bioactivity and Selectivity [2] [6] [8]

Pyrazole, a 1,2-diazole heterocycle, contributes critically to drug optimization through:

  • Pharmacokinetic modulation: The pyrazole nitrogen atoms serve as hydrogen bond acceptors/donors, improving solubility and tissue penetration.
  • Conformational restraint: The planar ring reduces entropic penalties during target binding.
  • Tunable electronics: Substitutions at N-1, C-3, C-4, and C-5 allow precise adjustment of electronic density.

In anticancer applications, pyrazole integration has yielded agents like crizotinib—an ALK/ROS1 inhibitor—where the pyrazole core acts as a hinge-binding motif coordinating kinase domains [8]. Similarly, axitinib incorporates pyrazole as a key pharmacophore for VEGFR-2 inhibition. Hybridization strategies exploit pyrazole's role in enhancing target specificity; for instance, COX-2 inhibitors like celecoxib demonstrate 1000-fold selectivity over COX-1, attributed to the pyrazole-trifluoromethyl group occupying COX-2's hydrophobic side pocket [6].

Table 2: Impact of Pyrazole Substitutions on Biological Activity

Substitution PatternBiological ConsequenceExample CompoundActivity Enhancement
3,5-Dimethyl (N-1 alkyl)Improved metabolic stability & membrane permeabilityST3 (α-glucosidase inhib.)IC₅₀ = 5.8 µM (vs. acarbose 58.8 µM) [2]
4-Aroyl/hetarylTubulin polymerization inhibitionCompound 1 [8]G₂/M arrest at 1.3 µM (MCF7)
N-1 ethylene spacerConformational flexibility for target engagementCompound 14 [1]VEGFR-2 IC₅₀ = 0.097 µM

Recent work emphasizes the 3,5-dimethylpyrazole motif—present in the compound N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine—as particularly advantageous. Methyl groups at C-3 and C-5 shield the N-2 nitrogen from oxidative metabolism while maintaining planarity for intercalative binding. In α-glucosidase inhibitors, dimethylpyrazole hybrids like ST3 achieved 10-fold greater potency than acarbose by optimally positioning the molecule in the enzyme's catalytic pocket [2].

Rationale for Hybridization: Synergistic Pharmacological Potential [1] [4] [5]

Hybridization of benzothiazole and pyrazole scaffolds merges complementary pharmacophoric elements to overcome limitations of single-heterocycle agents. The synergy operates through:

  • Multi-target engagement: Benzothiazole intercalates DNA/RNA, while pyrazole modulates kinase signaling.
  • Overcoming resistance: Hybrids like pyrazolo-benzothiazoles maintain efficacy against INH-resistant tuberculosis by directly inhibiting InhA without KatG activation [4] [10].
  • Enhanced physicochemical profiles: Pyrazole mitigates benzothiazole hydrophobicity, improving bioavailability.

Reddy et al. demonstrated this synergy unequivocally: Benzothiazole-pyrazole hybrids exhibited 5–50-fold greater VEGFR-2 inhibition versus benzothiazole-alone analogs. Compound 14 (IC₅₀ = 0.097 µM against VEGFR-2) concurrently inhibited angiogenesis in transgenic zebrafish models—an effect absent in either scaffold administered separately [1]. Molecular hybridization also expands target diversity:

  • Antidiabetic hybrids: Benzothiazine-pyrazole conjugates inhibit α-glucosidase via pyrazole anchoring to catalytic residues while benzothiazine stabilizes protein loop conformations [2].
  • Antitubercular agents: Pyrazole-linked benzothiazoles (MIC = 1.6 μg/mL) disrupt cell wall biosynthesis through dual InhA and DprE1 inhibition, surpassing isoniazid against multidrug-resistant strains [4] [10].

Docking studies of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine reveal critical interactions: The benzothiazole sulfur forms hydrophobic contacts with VEGFR-2's P-loop, while the pyrazole dimethyl groups engage the hinge region Cys919. The ethylene linker permits optimal distance (8–12 Å) between pharmacophores, enabling simultaneous occupation of adjacent hydrophobic subpockets—validating the hybrid design's geometric precision [1] [5].

Properties

CAS Number

1177323-99-7

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

InChI

InChI=1S/C14H16N4S/c1-10-9-11(2)18(17-10)8-7-15-14-16-12-5-3-4-6-13(12)19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

NZDRVXAQNFJYBW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCNC2=NC3=CC=CC=C3S2)C

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=CC=CC=C3S2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.